氟轻松醋酸酯

描述

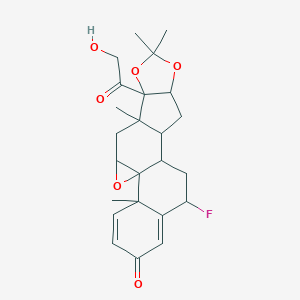

9beta,11beta-Fluocinolone acetonide is a corticosteroid . It has been used extensively in dermatological preparations . It is also used in implantable corticosteroid devices .

Molecular Structure Analysis

The molecular formula of 9beta,11beta-Fluocinolone acetonide is C24H29FO6 . Its molecular weight is 432.5 g/mol . The IUPAC name is (1 S ,3 S ,5 S ,6 S ,10 R ,12 S ,13 S ,15 S ,21 S )-15-fluoro-6- (2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo [11.8.0.0 1,3 .0 5,12 .0 6,10 .0 16,21 ]henicosa-16,19-dien-18-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 9beta,11beta-Fluocinolone acetonide include a molecular weight of 432.5 g/mol and a molecular formula of C24H29FO6 . It is a corticosteroid that presents a high lipophilicity .科学研究应用

合成改进

最近的研究集中在改进氟轻松醋酸酯的合成。一种高效且改进的合成路线已经开发出来,将生物发酵与传统方法相结合。 这导致了一个更可持续且更具成本效益的生产过程,这对大规模制药应用至关重要 .

增强的亲脂性和透皮吸收

研究表明,氟轻松醋酸酯的酯化形式,被称为氟轻松醋酸酯 21-乙酸酯 (FA-21-Ac),由于亲脂性和透皮吸收的增加,其效力约为其活性形式的五倍。 这一特性使其成为创建更有效局部制剂的宝贵化合物 .

作用机制

Target of Action

9beta,11beta-Fluocinolone acetonide, also known as UNII-E2H69G2KP3, is a corticosteroid . Corticosteroids are primarily targeted at the glucocorticoid receptor (GR), a type of nuclear receptor that is present inside almost every cell in the body . The GR regulates genes controlling the development, metabolism, and immune response .

Mode of Action

As a corticosteroid, 9beta,11beta-Fluocinolone acetonide acts by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . This is achieved through the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins .

Biochemical Pathways

The primary biochemical pathway affected by 9beta,11beta-Fluocinolone acetonide is the inflammatory response pathway . By binding to the glucocorticoid receptor, it interferes with the function of various components of the inflammatory response, thereby reducing inflammation and immune response .

Pharmacokinetics

Pharmacokinetic analyses have shown that the Fluocinolone acetonide implant releases a submicrogram (0.2 µg/day) dose of fluocinolone acetonide, providing steady-state human aqueous concentrations of approximately 1 ng/mL . This 3-year duration of release, with near-zero order kinetic profile, is currently possible only with non-bioerodable technology .

Result of Action

The result of the action of 9beta,11beta-Fluocinolone acetonide is the reduction of inflammation and immune response . This makes it effective in treating a variety of conditions, including skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye .

Action Environment

The action of 9beta,11beta-Fluocinolone acetonide can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual genetic factors can all impact the effectiveness and stability of the drug . .

未来方向

The response to previous DEX may anticipate the morphologic response to subsequent FAc. Eyes with steroid-induced IOP elevation after DEX are at a high risk of IOP increase after FAc. The visual response after FAc was not associated with the visual response to previous steroids, indicating that FAc may have a role also in patients refractory to DEX implant .

生化分析

Biochemical Properties

9beta,11beta-Fluocinolone acetonide interacts with various enzymes and proteins in the body. As a corticosteroid, it primarily interacts with the glucocorticoid receptor (GR), a type of nuclear receptor that is present inside cells . The interaction between 9beta,11beta-Fluocinolone acetonide and the GR leads to changes in the transcription of certain genes, which in turn affects the production of proteins involved in inflammatory responses .

Cellular Effects

9beta,11beta-Fluocinolone acetonide has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce inflammation by inhibiting the production of various inflammatory cytokines and chemokines .

Molecular Mechanism

The molecular mechanism of action of 9beta,11beta-Fluocinolone acetonide involves binding to the GR. This binding forms a complex that then translocates to the nucleus, where it binds to specific DNA sequences called glucocorticoid response elements . This binding event modulates the transcription of target genes, leading to changes in the production of proteins that mediate inflammation, immune response, and various other physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9beta,11beta-Fluocinolone acetonide have been observed to change over time . The compound is released at a steady rate, providing a constant concentration of the drug over an extended period . This steady-state release profile contributes to its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 9beta,11beta-Fluocinolone acetonide can vary with different dosages in animal models . At lower doses, it effectively reduces inflammation and related symptoms. At high doses, it may cause adverse effects, including suppression of the immune system .

Metabolic Pathways

The metabolic pathways of 9beta,11beta-Fluocinolone acetonide are not fully understood. Like other corticosteroids, it is likely metabolized in the liver by cytochrome P450 enzymes .

Transport and Distribution

9beta,11beta-Fluocinolone acetonide is distributed throughout the body after administration . It is believed to be transported in the blood bound to plasma proteins, and it can accumulate in tissues, particularly in the liver .

Subcellular Localization

9beta,11beta-Fluocinolone acetonide, once inside the cell, primarily localizes to the cytoplasm where it binds to the GR . Upon binding, the 9beta,11beta-Fluocinolone acetonide-GR complex translocates to the nucleus, where it exerts its effects .

属性

IUPAC Name |

(1S,3S,5S,6S,10R,12S,13S,15S,21S)-15-fluoro-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-20(2)29-18-9-13-14-8-16(25)15-7-12(27)5-6-21(15,3)23(14)19(30-23)10-22(13,4)24(18,31-20)17(28)11-26/h5-7,13-14,16,18-19,26H,8-11H2,1-4H3/t13-,14-,16-,18+,19-,21-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWOITQBHUGMQO-CHWIRLIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1C[C@@H]5[C@]2(OC(O5)(C)C)C(=O)CO)C[C@@H](C6=CC(=O)C=C[C@]46C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68352-03-4 | |

| Record name | (6α,9β,11β,16α)-9,11-Epoxy-6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68352-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9beta,11beta-Fluocinolone acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068352034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9β,11β-epoxy-6α-fluoro-21-hydroxy-16α,17-(isopropylidene)dioxypregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9.BETA.,11.BETA.-FLUOCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2H69G2KP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

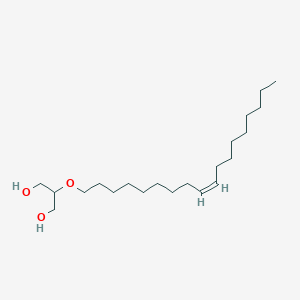

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)

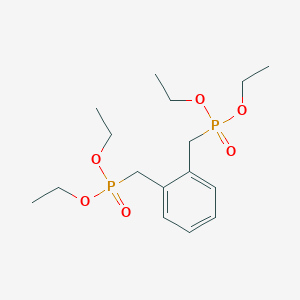

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)

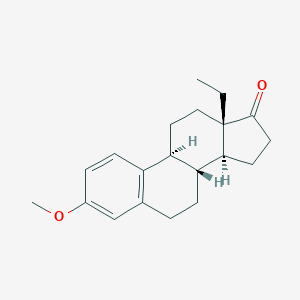

![Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B41963.png)